Methoxycarbonyl-D-Nle-Gly-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

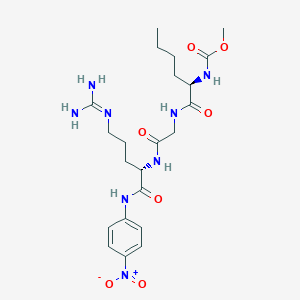

2D Structure

Properties

IUPAC Name |

methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXULFKIPLAHKX-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methoxycarbonyl-D-Nle-Gly-Arg-pNA: A Technical Guide for Researchers

An In-depth Examination of a Chromogenic Substrate for Key Serine Proteases in Coagulation and Kinin Systems

Abstract

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic peptide substrate extensively utilized in biochemical and clinical research for the sensitive and specific measurement of serine protease activity. This technical guide provides a comprehensive overview of its core applications, biochemical properties, and detailed methodologies for its use in enzymatic assays. It is designed for researchers, scientists, and drug development professionals working in the fields of hemostasis, thrombosis, and inflammation. The document summarizes key quantitative data, provides detailed experimental protocols, and includes visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small, synthetic oligopeptide covalently linked to a chromophore, p-nitroaniline (pNA). Its peptide sequence, incorporating the non-standard amino acid D-Norleucine (D-Nle), is specifically designed to be recognized and cleaved by certain serine proteases. Upon enzymatic cleavage at the C-terminal of the arginine residue, the pNA molecule is released, resulting in a measurable increase in absorbance at 405 nm. This color change is directly proportional to the enzymatic activity, allowing for quantitative analysis.

This substrate is primarily employed for the kinetic analysis of three key enzymes:

-

Factor Xa (FXa): A critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge.

-

Factor IXa (FIXa): A serine protease in the intrinsic pathway of the coagulation cascade.

-

Plasma Kallikrein: A multifunctional serine protease involved in the kinin-kallikrein system, which plays roles in inflammation, blood pressure regulation, and coagulation.

Biochemical Properties and Mechanism of Action

The specificity of this compound is determined by its amino acid sequence, which mimics the natural cleavage sites of its target enzymes. The methoxycarbonyl group at the N-terminus and the D-isomeric form of Norleucine provide stability against non-specific degradation.

The fundamental principle of its use in assays is the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the p-nitroaniline group.

Enzymatic Reaction:

This compound + H₂O ---(Enzyme)---> Methoxycarbonyl-D-Nle-Gly-Arg-OH + p-nitroaniline (yellow)

The rate of p-nitroaniline release, monitored spectrophotometrically at 405 nm, allows for the determination of enzyme kinetics.

Quantitative Data: Kinetic Parameters

The following table summarizes the known kinetic parameters for the interaction of this compound with its primary target enzymes. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (kcat/Km) | Conditions |

| Human Factor Xa | ~0.8 mM[1] | Data not available | Data not available | --- |

| Human Factor IXa | 3.62 mM[2] | Data not available | Data not available | In the presence of 33% ethylene glycol, pH 7.4[2] |

| Plasma Kallikrein | Data not available | Data not available | Data not available | --- |

Experimental Protocols

The following are generalized protocols for the chromogenic assay of Factor Xa, Factor IXa, and Plasma Kallikrein activity using this compound. These should be optimized for specific laboratory conditions and instrumentation.

General Assay Principle

The assay is performed in a 96-well microplate format and the absorbance is read using a microplate reader. The rate of p-nitroaniline release is monitored over time.

Reagents and Materials

-

This compound substrate

-

Purified enzyme (Factor Xa, Factor IXa, or Plasma Kallikrein)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.4, containing NaCl and a bovine serum albumin (BSA) carrier)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator

General Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute to the desired final concentration in the assay buffer.

-

Prepare a series of enzyme dilutions in the assay buffer.

-

-

Assay Setup:

-

Add a defined volume of the assay buffer to each well of the microplate.

-

Add the enzyme solution to the wells.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiation of Reaction:

-

Add the this compound solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in the microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is known (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).

-

Signaling Pathways and Experimental Workflows

Coagulation Cascade

This compound is a valuable tool for studying the activity of key enzymes in the coagulation cascade. The following diagram illustrates the position of Factor IXa and Factor Xa in this pathway.

Caption: The Coagulation Cascade and the Action of the Substrate.

Kinin-Kallikrein System

Plasma kallikrein, another target of this substrate, is a central component of the kinin-kallikrein system.

Caption: The Kinin-Kallikrein System and Substrate Interaction.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for screening potential inhibitors of the target enzymes using this compound.

Caption: A Standard Workflow for an Enzyme Inhibition Assay.

Applications in Research and Drug Development

-

Enzyme Kinetics and Characterization: Determination of Km, Vmax, and kcat for Factor Xa, Factor IXa, and plasma kallikrein.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of these enzymes for therapeutic development (e.g., anticoagulants, anti-inflammatory agents).

-

Clinical Diagnostics: Although less common for this specific substrate, similar chromogenic assays are used to measure the activity of coagulation factors in patient plasma samples to diagnose bleeding or thrombotic disorders.

-

Quality Control: To assess the purity and activity of purified enzyme preparations.

Conclusion

This compound is a versatile and reliable tool for the study of key serine proteases. Its well-defined mechanism of action and the simplicity of the chromogenic assay make it an invaluable reagent for both basic research and preclinical drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this substrate in a variety of experimental settings.

References

An In-Depth Technical Guide to the Substrate Specificity of Methoxycarbonyl-D-Nle-Gly-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate widely utilized in the fields of biochemistry, drug discovery, and diagnostics. Its specific peptide sequence is designed to be a target for certain serine proteases, enabling the precise measurement of their enzymatic activity. Upon cleavage of the amide bond C-terminal to the arginine residue, the chromophore p-nitroaniline (pNA) is released, resulting in a measurable increase in absorbance at 405 nm. This property makes it an invaluable tool for kinetic studies, inhibitor screening, and quality control of enzyme preparations.

This technical guide provides a comprehensive overview of the substrate specificity of this compound, presenting quantitative kinetic data, detailed experimental protocols for its use, and a visualization of its role within the context of the blood coagulation cascade.

Substrate Specificity and Enzyme Kinetics

This compound is primarily recognized as a substrate for Factor Xa (FXa) , a critical enzyme in the coagulation cascade. It also serves as a substrate for Factor IXa (FIXa) , particularly in the presence of co-solvents that enhance its activity, and is broadly classified as a synthetic trypsin substrate.[1][2][3] The specificity of a substrate for a particular enzyme is best described by the kinetic parameters Michaelis constant (Km) and catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/Km).

While comprehensive comparative kinetic data for this compound across a wide range of proteases is not extensively published in a single source, the available data indicates a strong preference for Factor Xa.

Table 1: Kinetic Parameters of this compound with Key Proteases

| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |

| Human Factor Xa | ~0.8[4] | Data not available | Data not available | - |

| Factor IXa | 3.62[1] | Data not available | Data not available | In the presence of 33% ethylene glycol, pH 7.4 |

| Thrombin | Data not available | Data not available | Data not available | - |

| Plasmin | Data not available | Data not available | Data not available | - |

| Trypsin | Data not available | Data not available | Data not available | - |

Note: The lack of available kcat and kcat/Km values in the public domain highlights a gap in the comprehensive characterization of this substrate. Researchers are encouraged to determine these parameters empirically for their specific assay conditions.

Role in the Coagulation Cascade

Factor Xa and Factor IXa are central to the amplification of the coagulation cascade, which is a series of enzymatic reactions leading to the formation of a fibrin clot. The common pathway of coagulation begins with the activation of Factor X to Factor Xa. This activation is a critical juncture, converging signals from both the intrinsic and extrinsic pathways. Factor IXa, as part of the tenase complex, is a key activator of Factor X. Once activated, Factor Xa, as part of the prothrombinase complex, catalyzes the conversion of prothrombin to thrombin, the final effector enzyme of the cascade.

The following diagram illustrates the position of Factor IXa and Factor Xa in the coagulation cascade.

Caption: The Coagulation Cascade highlighting the roles of Factor IXa and Factor Xa.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in enzyme kinetic assays. It is essential to optimize these protocols for specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.

General Chromogenic Assay for Protease Activity

This protocol is designed to measure the activity of a purified protease or a protease in a biological sample.[5][6]

Materials:

-

This compound substrate

-

Purified enzyme (e.g., Factor Xa) or biological sample

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to the desired temperature (e.g., 37°C)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Further dilute the stock solution in Assay Buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations that bracket the expected Km value.

-

Enzyme Preparation: Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Substrate solution at various concentrations

-

Pre-incubate the plate at the desired temperature for 5-10 minutes.

-

-

Initiate Reaction: Add the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

-

Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the rate of pNA formation (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εpNA at 405 nm = 10,600 M-1cm-1).

-

Plot the initial velocity (V0) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Workflow for Determining Substrate Specificity

This workflow outlines the steps to compare the activity of multiple proteases against this compound.

Caption: Experimental workflow for determining protease substrate specificity.

Applications in Drug Discovery and Development

The high specificity of this compound for Factor Xa makes it an excellent tool for the discovery and characterization of Factor Xa inhibitors, a major class of anticoagulant drugs.

-

High-Throughput Screening (HTS): This substrate can be used in HTS campaigns to identify novel inhibitors of Factor Xa from large compound libraries.

-

Mechanism of Inhibition Studies: Kinetic assays using this substrate can be employed to determine the mechanism of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive).

-

Structure-Activity Relationship (SAR) Studies: The substrate is used to evaluate the potency of newly synthesized analogs of a lead inhibitor, guiding the optimization of drug candidates.

Conclusion

This compound is a valuable and specific chromogenic substrate for the study of Factor Xa and, to a lesser extent, Factor IXa. Its utility in quantitative enzyme kinetics and high-throughput screening makes it an indispensable tool for researchers in coagulation, enzymology, and drug discovery. While the available kinetic data is somewhat limited, the provided protocols and workflow offer a solid foundation for the empirical determination of its specificity and for its application in various research settings. Further characterization of its kinetic parameters with a broader range of proteases would be beneficial to the scientific community.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Factor Xa chromogenic substrate MeOC-Nle-Gly-Arg-pNA Sigma [sigmaaldrich.com]

- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

The Role of Methoxycarbonyl-D-Nle-Gly-Arg-pNA in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Methoxycarbonyl-D-Nle-Gly-Arg-pNA, a synthetic chromogenic substrate pivotal in the study of the coagulation cascade. This document elucidates its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in assays for critical coagulation enzymes, particularly Factor Xa and Factor IXa. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this tool in their investigative and developmental pursuits.

Introduction

This compound is a synthetic oligopeptide that serves as a chromogenic substrate for serine proteases in the coagulation cascade.[1][2] Its chemical structure, featuring a p-nitroaniline (pNA) moiety at the C-terminus, allows for the spectrophotometric quantification of enzyme activity. When cleaved by a target enzyme, the colorless substrate releases the yellow-colored pNA, the absorbance of which can be measured at 405 nm. This property makes it an invaluable tool for kinetic studies and for the determination of specific factor activity in plasma and other biological samples.

Chemical Properties:

Mechanism of Action in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Key serine proteases in this cascade, such as Factor Xa (FXa) and Factor IXa (FIXa), are responsible for the amplification of the coagulation signal. This compound is designed to mimic the natural cleavage sites of these enzymes.

The primary role of this synthetic substrate is to act as a target for these enzymes in in vitro assays. The rate of pNA release is directly proportional to the enzymatic activity of the factor being investigated. This allows for the precise measurement of the enzyme's concentration and functional activity.

The primary application of this compound is in chromogenic anti-Xa assays, which are used to monitor anticoagulant therapies, such as those involving unfractionated heparin (UFH) and low molecular weight heparin (LMWH).[4][5] In these assays, heparin potentiates the inhibitory activity of antithrombin on FXa. The residual, uninhibited FXa then cleaves the chromogenic substrate. The resulting color change is inversely proportional to the concentration of heparin in the sample.[5]

Quantitative Data

The kinetic parameters of this compound and its analogues are crucial for accurate assay development and data interpretation. The following tables summarize the available quantitative data for the interaction of this substrate and its close analogues with Factor Xa and Factor IXa. It is important to note that kinetic constants can vary depending on the specific substrate analogue and assay conditions.

Table 1: Kinetic Parameters for Factor Xa

| Substrate Analogue | Enzyme | Km (mM) | kcat (s⁻¹) | Source |

| CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH | Human Factor Xa | 0.106 | 140 | [6][7] |

| MeOC-Nle-Gly-Arg-pNA | Human Factor Xa | ~0.8 | - |

Table 2: Kinetic Parameters for Factor IXa

| Substrate | Enzyme | Km (mM) | Conditions | Source |

| This compound | Factor IXa | 3.62 | In the presence of 33% ethylene glycol, pH 7.4 | [8] |

Experimental Protocols

The following are detailed methodologies for the use of this compound and its analogues in chromogenic assays for Factor Xa and Factor IXa.

Chromogenic Factor Xa Assay

This assay is designed to measure the activity of Factor Xa in a purified system or in plasma.

Materials:

-

This compound analogue (e.g., Pefachrome FXa)

-

Human Factor Xa

-

Tris-HCl buffer (50 mM, pH 8.4)

-

CaCl₂ (25 mM)

-

Microplate reader

-

96-well microplate

Protocol:

-

Reagent Preparation:

-

Prepare a 4 mM stock solution of the chromogenic substrate in distilled water.

-

Prepare a working solution of human Factor Xa in Tris-HCl buffer. The final concentration will depend on the desired assay sensitivity.

-

Prepare the assay buffer: 50 mM Tris-HCl, pH 8.4.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add:

-

790 µL of Tris-HCl buffer.

-

100 µL of the 4 mM chromogenic substrate solution.

-

10 µL of the human Factor Xa working solution.

-

-

Incubate the plate at 37°C.

-

Measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of pNA release (ΔOD/min).

-

The Factor Xa activity is directly proportional to the rate of change in absorbance.

-

Chromogenic Factor IXa Assay

This assay measures the activity of Factor IXa. The sensitivity of the substrate to Factor IXa is significantly enhanced in the presence of ethylene glycol.

Materials:

-

This compound

-

Human Factor IXa

-

Tris buffer (50 mM, pH 7.4)

-

NaCl (100 mM)

-

CaCl₂ (5 mM)

-

Ethylene glycol (40% v/v)

-

Microplate reader

-

96-well microplate

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate in distilled water.

-

Prepare a working solution of human Factor IXa.

-

Prepare the assay buffer: 50 mM Tris, pH 7.4, 100 mM NaCl, 5 mM CaCl₂, 40% (v/v) ethylene glycol.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add the assay buffer.

-

Add the Factor IXa working solution to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the chromogenic substrate solution.

-

Measure the change in absorbance at 405 nm over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of pNA release (ΔOD/min).

-

The Factor IXa activity is proportional to the rate of change in absorbance.

-

Conclusion

This compound and its analogues are indispensable tools for the quantitative analysis of key enzymes in the coagulation cascade. Their utility in chromogenic assays provides a reliable and reproducible method for determining the activity of Factor Xa and Factor IXa. This technical guide has provided a comprehensive overview of the substrate's role, its kinetic properties, and detailed protocols for its use. By leveraging this information, researchers and drug development professionals can advance their understanding of hemostasis and thrombosis, and accelerate the development of novel anticoagulant therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound acetate salt [cymitquimica.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Anti-Xa Assays [practical-haemostasis.com]

- 6. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]

- 7. interchim.fr [interchim.fr]

- 8. shop.bachem.com [shop.bachem.com]

Methoxycarbonyl-D-Nle-Gly-Arg-pNA: A Comprehensive Technical Guide for Researchers

Introduction: Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate extensively utilized in hemostasis research and drug development. This peptide derivative serves as a critical tool for the specific measurement of the enzymatic activity of key serine proteases in the coagulation cascade, namely Factor IXa (FIXa) and Factor Xa (FXa). Its application is pivotal in biochemical assays designed to screen for inhibitors, understand enzyme kinetics, and assess the functionality of coagulation factors. This guide provides an in-depth overview of its chemical properties, mechanism of action, and detailed protocols for its use in experimental settings.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. The compound is typically available as an acetate salt to improve its solubility and stability.[1]

| Property | Value | Reference |

| CAS Number | 104186-68-7 | [1][2] |

| Synonyms | Moc-D-Nle-Gly-Arg-pNA | [1] |

| Molecular Formula | C22H34N8O7 | [2][3][4] |

| C22H34N8O7·C2H4O2 (Acetate Salt) | [1] | |

| Molecular Weight | 522.55 g/mol | [2][4] |

| 582.61 g/mol (Acetate Salt) | [1] | |

| Appearance | Solid | [2][4] |

| Storage Conditions | ≤ -10 °C | [1] |

Mechanism of Action

This compound is a synthetic peptide that mimics the natural cleavage site for Factor IXa and Factor Xa. The enzymatic activity of these proteases on the substrate results in the hydrolysis of the amide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) group. The release of the pNA chromophore leads to a measurable increase in absorbance at 405 nm. This colorimetric change is directly proportional to the enzymatic activity, allowing for quantitative analysis.

Role in the Coagulation Cascade

Factor IXa and Factor Xa are central enzymes in the blood coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. Factor IXa, as part of the intrinsic pathway, complexes with its cofactor, Factor VIIIa, to activate Factor X. Factor Xa, at the convergence of the intrinsic and extrinsic pathways, is a component of the prothrombinase complex which converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to form fibrin, the primary component of the blood clot. The use of this compound allows researchers to specifically probe the activity of these critical junctures in the cascade.

Caption: The Coagulation Cascade and the Role of this compound.

Experimental Protocols

Detailed methodologies for utilizing this compound in enzymatic assays are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions.

Factor Xa Amidolytic Activity Assay

This protocol outlines the measurement of Factor Xa activity.

Materials:

-

Purified human Factor Xa

-

This compound (substrate)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of the substrate in the Assay Buffer.

-

In a 96-well plate, add the desired concentration of Factor Xa to each well.

-

Initiate the reaction by adding the substrate solution to each well. A final substrate concentration of 1 mM is often used.

-

Immediately place the microplate in a reader pre-set to 37°C.

-

Measure the change in absorbance at 405 nm over time. The initial velocity of the reaction is determined from the linear portion of the absorbance curve.

Factor IXa Amidolytic Activity Assay

This protocol is adapted for the measurement of Factor IXa, which often exhibits lower intrinsic activity towards small synthetic substrates compared to Factor Xa. The inclusion of an organic solvent like ethylene glycol can enhance the catalytic activity.[5][6]

Materials:

-

Purified human Factor IXa

-

This compound (substrate)

-

Assay Buffer with Ethylene Glycol: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 7.4, with 30-33% (v/v) ethylene glycol.[5][7]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of the substrate in the Assay Buffer containing ethylene glycol.

-

Add the desired concentration of Factor IXa to the wells of a 96-well plate.

-

Start the enzymatic reaction by adding the substrate solution. A final substrate concentration of around 1 mM is a common starting point.[5]

-

Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm.

-

Calculate the initial reaction velocity from the linear phase of the reaction progress curve.

Data Interpretation and Applications

The rate of pNA release, and thus the rate of change in absorbance, is directly proportional to the concentration of active enzyme. This relationship allows for the determination of enzyme kinetics (Km and Vmax) and the assessment of inhibitors. In drug discovery, this substrate is used in high-throughput screening campaigns to identify compounds that modulate the activity of Factor IXa and Xa, which are important targets for anticoagulant therapies. Furthermore, it is employed in quality control and research to assess the biological activity of recombinant or purified coagulation factors.

Experimental Workflow

The general workflow for conducting an enzyme inhibition assay using this compound is depicted below.

Caption: A typical workflow for an enzyme inhibition assay.

References

- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Humanization and functional characterization of enhanced coagulation factor IX variants identified through ancestral sequence reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.bachem.com [shop.bachem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Methoxycarbonyl-D-Nle-Gly-Arg-pNA for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate widely utilized in biochemical and pharmaceutical research for the assay of trypsin-like serine proteases.[1] Its specific peptide sequence is recognized and cleaved by enzymes such as coagulation Factor IXa (FIXa) and Factor Xa (FXa), leading to the release of a yellow p-nitroaniline (pNA) molecule.[2][3] The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity.[3][4] This property makes the substrate an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors, crucial in the drug discovery process for various therapeutic areas, including oncology and immunology.[1]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the substrate and the p-nitroaniline group. This cleavage releases the chromophore pNA, which results in a measurable increase in absorbance at 405 nm. The initial rate of this reaction is proportional to the concentration of the active enzyme, allowing for quantitative determination of enzyme activity. In the presence of an inhibitor, the rate of pNA release will be reduced, providing a means to screen for and characterize inhibitory compounds.

Target Enzymes and Signaling Pathway

This substrate is primarily used for assaying the activity of key enzymes in the blood coagulation cascade, namely Factor IXa and Factor Xa.[2] These serine proteases play a critical role in the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. Modulating the activity of these factors is a key therapeutic strategy for thrombotic disorders.

Caption: Simplified diagram of the blood coagulation cascade highlighting the roles of Factor IXa and Factor Xa.

Quantitative Data

The following table summarizes the kinetic parameters of this compound with its target enzymes. This data is essential for designing kinetic assays and for the comparison of inhibitor potencies.

| Enzyme | Michaelis Constant (KM) | Notes | Reference |

| Human Factor Xa | ~0.8 mM | ||

| Factor IXa | 3.62 mM | In the presence of 33% ethylene glycol, pH 7.4. | [5] |

High-Throughput Screening Protocol

This protocol provides a detailed methodology for a 96-well plate-based high-throughput screening assay to identify inhibitors of a target trypsin-like protease (e.g., Factor Xa).

Materials and Reagents

-

This compound substrate

-

Target enzyme (e.g., purified Factor Xa)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)[6]

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (if available)

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm[3]

Experimental Workflow

Caption: Experimental workflow for a high-throughput screening assay.

Detailed Protocol

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve this compound in a suitable solvent such as DMSO or a mixture of methanol and water to create a concentrated stock solution. Store protected from light.

-

Working Substrate Solution: On the day of the assay, dilute the substrate stock solution in the assay buffer to the desired final concentration (typically at or near the KM value).

-

Enzyme Working Solution: Dilute the stock enzyme in cold assay buffer to a concentration that will yield a linear rate of substrate hydrolysis over the desired assay time.

-

Compound Plates: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1-2%).

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 2-5 µL) of the test compound dilutions, positive control inhibitor, and vehicle control (e.g., DMSO in assay buffer) to the appropriate wells of the microplate.

-

Add the enzyme working solution (e.g., 50 µL) to all wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for compound-enzyme interaction.[7] The temperature should be kept constant as reaction velocity is highly dependent on it.[6]

-

Initiate the enzymatic reaction by adding the working substrate solution (e.g., 50 µL) to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm. This can be done in two modes:

-

Kinetic Mode: The absorbance is read at multiple time points to determine the initial reaction velocity (V0). This is the preferred method as it is more robust against artifacts.

-

Endpoint Mode: The reaction is stopped after a fixed time (e.g., by adding a stop solution like acetic acid), and a single absorbance reading is taken.

-

-

-

Data Analysis:

-

For each test compound concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100 Where:

-

V_inhibitor is the reaction rate in the presence of the test compound.

-

V_control is the reaction rate of the uninhibited enzyme (vehicle control).

-

V_blank is the background rate in the absence of the enzyme.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Applications

-

High-Throughput Screening (HTS): The primary application is in HTS campaigns to identify novel inhibitors of trypsin-like proteases from large compound libraries.[8]

-

Enzyme Kinetics: This substrate is used to determine the kinetic parameters (KM, Vmax) of enzymes and to study their mechanism of action.[1]

-

Drug Discovery and Development: It plays a crucial role in the preclinical stages of drug development for evaluating the potency and selectivity of lead compounds.[1]

-

Quality Control: Can be used to measure the activity of purified enzyme preparations.

Troubleshooting

-

High Background Absorbance: This may be due to substrate instability. Prepare fresh substrate solutions and protect them from light. Ensure the pH of the assay buffer is appropriate, as the stability of chromogenic substrates is reduced in alkaline buffers.[6]

-

Low Signal-to-Noise Ratio: Optimize the enzyme and substrate concentrations. A longer incubation time may be necessary for enzymes with low activity.[7]

-

Precipitation of Compounds: Ensure the final concentration of the compound solvent (e.g., DMSO) is low and that the compounds are soluble in the assay buffer.

-

Interference from other Proteases: If the sample contains multiple enzymes that can cleave the substrate, consider using specific inhibitors to block the activity of contaminating proteases.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shop.bachem.com [shop.bachem.com]

- 6. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. chondrex.com [chondrex.com]

- 8. peapodbio.com [peapodbio.com]

Methoxycarbonyl-D-Nle-Gly-Arg-pNA: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a valuable tool for the investigation of serine proteases, particularly in the context of the blood coagulation cascade. This synthetic chromogenic substrate provides a reliable and quantifiable method for assessing the activity of key enzymes such as Factor Xa (FXa) and Factor IXa (FIXa), making it instrumental in basic research, drug discovery, and the development of diagnostic assays.

This document provides detailed application notes and experimental protocols for the use of this compound, along with an overview of its synthesis.

Introduction

This compound is a synthetic tripeptide linked to a p-nitroanilide (pNA) group. The peptide sequence is designed to be a specific target for certain serine proteases. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the pNA is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. This compound serves as a crucial reagent in biochemical assays and is a key building block in the synthesis of more complex peptides for therapeutic development.[1] Its applications extend to the development of diagnostic tools for the early detection and monitoring of diseases by identifying specific biomarkers.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄N₈O₇ | [2][3] |

| Molecular Weight | 522.55 g/mol | [2][3] |

| Form | Solid | [2] |

| Purity | Min. 95% | [3] |

Applications

The primary applications of this compound lie in the field of hemostasis and thrombosis research. It is specifically utilized as a chromogenic substrate for:

-

Factor Xa (FXa): A critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin.

-

Factor IXa (FIXa): A serine protease in the intrinsic pathway of coagulation that, together with its cofactor Factor VIIIa, activates Factor X.

Its use is prominent in:

-

Enzyme Kinetics Studies: Determining kinetic parameters such as Km and kcat for FXa and FIXa.

-

Inhibitor Screening: High-throughput screening of potential anticoagulant drugs that target FXa or FIXa.[3]

-

Drug Development: Evaluating the efficacy and mechanism of action of novel anticoagulants.[1]

-

Peptide Synthesis: Serving as a foundational component in the creation of more complex peptides.[1]

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the known Michaelis-Menten constants (Km) for the interaction of this compound with human Factor Xa and Factor IXa.

| Enzyme | Km Value | Conditions |

| Human Factor Xa | ~0.8 mM | - |

| Human Factor IXa | 3.62 mM | In the presence of 33% ethylene glycol, pH 7.4 |

Experimental Protocols

General Workflow for Chromogenic Assay

The following diagram illustrates the general workflow for a chromogenic assay using this compound.

Protocol 1: Determination of Factor Xa Activity

This protocol provides a general method for determining the activity of Factor Xa using this compound.

Materials:

-

Purified human Factor Xa

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.4

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile water.

-

Dilute the Factor Xa enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Pre-warm all reagents and the microplate to 37°C.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted Factor Xa solution to each well.

-

For inhibitor studies, add 25 µL of the inhibitor solution at various concentrations. For control wells, add 25 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

To initiate the reaction, add 25 µL of the this compound solution to each well. The final substrate concentration should typically be around the Km value (~0.8 mM).

-

Immediately place the plate in the microplate reader, pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 50 µL of 50% acetic acid and read the final absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

-

Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 405 nm is approximately 10,000 M⁻¹cm⁻¹.

-

Protocol 2: Screening for Factor IXa Inhibitors

This protocol outlines a method for screening potential inhibitors of Factor IXa.

Materials:

-

Purified human Factor IXa

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

-

Test compounds (potential inhibitors)

-

Microplate reader and 96-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in sterile water.

-

Dilute Factor IXa in Assay Buffer to a working concentration.

-

Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO), and then dilute further in Assay Buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 50 µL of the diluted Factor IXa solution.

-

Add 25 µL of the test compound dilutions to the sample wells.

-

For positive control wells (no inhibition), add 25 µL of Assay Buffer.

-

For negative control wells (background), add 75 µL of Assay Buffer (no enzyme).

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the this compound solution to all wells. The final substrate concentration should be optimized, often near the Km value (3.62 mM in the presence of ethylene glycol).

-

Measure the absorbance at 405 nm kinetically at 37°C for 20-30 minutes.

-

-

Data Analysis:

-

Determine the initial velocity for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Peptide Synthesis Overview

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). While detailed protocols are proprietary, the general strategy involves the sequential coupling of amino acids on a solid support.

A key challenge in synthesizing peptide-p-nitroanilides is the low nucleophilicity of the amino group of pNA.[1] Modern approaches may utilize a modified pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be pre-attached to the resin, simplifying the subsequent coupling of the peptide chain using standard Fmoc or Boc chemistry.[1]

Signaling Pathway Context: The Coagulation Cascade

This compound is a tool to study enzymes within the coagulation cascade, a complex series of proteolytic events leading to the formation of a fibrin clot. The diagram below illustrates the central roles of Factor IXa and Factor Xa in this pathway.

In this pathway, both the intrinsic (activated by contact with a damaged surface) and extrinsic (activated by tissue factor release) pathways converge on the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway, leading to the generation of thrombin and subsequent fibrin clot formation.[4][5] The use of this compound allows for the specific and sensitive measurement of the activity of Factor IXa and Factor Xa, providing insights into the regulation of this critical physiological process.

References

- 1. Facile Solid-Phase Synthesis of Peptide-p-Nitroanilide (pNA) Analog Containing Conjugates Using a Novel Wang or Rink Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Biological Databases and Tools - Blood Coagulation Cascade | Protein Lounge [proteinlounge.com]

Application Notes and Protocols for Methoxycarbonyl-D-Nle-Gly-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA (para-nitroanilide) is a synthetic chromogenic substrate primarily utilized for the kinetic determination of coagulation Factor Xa (FXa) activity.[1][2] This peptide, containing the non-natural amino acid D-Norleucine (D-Nle), is also a substrate for Factor IXa (FIXa).[1][3] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety by FXa. This reaction liberates the yellow-colored pNA, which can be quantitatively measured by monitoring the increase in absorbance at 405 nm.[4] The rate of pNA release is directly proportional to the enzymatic activity of FXa. These characteristics make it a valuable tool in drug discovery and development for screening FXa inhibitors and in biochemical research for studying enzyme kinetics.[4][5]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C22H34N8O7 | [6] |

| Molecular Weight | 522.55 g/mol | [6] |

| Appearance | Solid | [6] |

| Solubility | 25 mg/mL in methanol:water (1:9) | |

| Storage Temperature | 2-8°C (short-term), ≤ -10°C (long-term) | [4] |

| Absorbance Peak (pNA) | 405 nm | [4] |

Protocols

Preparation of Stock Solution (1 mM)

This protocol describes the preparation of a 1 mM stock solution of this compound.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO), if needed for initial solubilization

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing: Accurately weigh out 5.23 mg of this compound powder.

-

Dissolution:

-

Primary Method (Aqueous): Add 10 mL of sterile, nuclease-free water to the powder. Vortex thoroughly for 1-2 minutes until fully dissolved. Chromogenic substrates dissolved in sterile water are generally stable.[1]

-

Alternative Method (DMSO): For substrates with lower aqueous solubility, initially dissolve the powder in a small volume of DMSO (e.g., 100 µL) and then dilute to the final volume with sterile water. The final DMSO concentration in the assay should not exceed 10%.[1]

-

-

Aliquoting: Dispense the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7] When stored in sterile water in the refrigerator (2-8°C), chromogenic substrate solutions can be stable for over six months.[1]

In Vitro Factor Xa Activity Assay

This protocol provides a method for determining the activity of purified Factor Xa or for screening potential inhibitors using this compound.

Materials:

-

This compound stock solution (1 mM)

-

Purified active Factor Xa

-

Assay Buffer (e.g., 50 mM Tris-HCl, 175 mM NaCl, pH 8.4)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the desired concentrations of Factor Xa and any test compounds (e.g., inhibitors) by diluting them in the Assay Buffer.

-

Dilute the 1 mM this compound stock solution to the desired final working concentration (e.g., 0.2 mM) with Assay Buffer. It is crucial to pre-warm all solutions to 37°C before starting the assay.[1]

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the following in the specified order:

-

50 µL of Assay Buffer (or test compound/inhibitor at various concentrations).

-

25 µL of Factor Xa solution.

-

-

Mix gently and incubate the plate at 37°C for 10 minutes to allow for any inhibitor interaction with the enzyme.

-

-

Initiation of Reaction:

-

Add 25 µL of the pre-warmed this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

-

-

Data Analysis:

-

Determine the rate of the reaction (V, in mOD/min) from the linear portion of the absorbance versus time curve.

-

For inhibitor screening, plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Quantitative Data Summary

| Parameter | Recommended Value/Range |

| Substrate Concentration | 0.1 - 1.0 mM (Km for human FXa is ~0.8 mM) |

| Factor Xa Concentration | 1 - 10 ng/well (or as empirically determined) |

| Assay Buffer pH | 8.4 |

| Incubation Temperature | 37°C[1] |

| Measurement Wavelength | 405 nm[4] |

Potential Interferences

Chromogenic assays can be susceptible to interference from substances present in the sample that absorb light at 405 nm.[8] Common interfering substances include:

-

Hemolysis: Free hemoglobin in the sample can lead to falsely increased absorbance readings.[7]

-

Icterus: High levels of bilirubin can interfere with the assay.[7]

-

Lipemia: Turbidity from high lipid concentrations can affect absorbance measurements.[8]

-

Other Proteases: While this compound is relatively specific for Factor Xa and IXa, other serine proteases present in a sample could potentially cleave the substrate, leading to an overestimation of activity.

Visualizations

Enzymatic Cleavage of this compound by Factor Xa

Caption: Enzymatic reaction of Factor Xa with its chromogenic substrate.

Experimental Workflow for Factor Xa Activity Assay

Caption: Workflow for a typical in vitro Factor Xa activity assay.

References

- 1. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. diapharma.com [diapharma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Interference in the anti-Xa heparin activity assay due to hemolysis and icterus during pediatric extracorporeal life support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Scenarios for Discordant Anti-Xa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methoxycarbonyl-D-Nle-Gly-Arg-pNA Assay in Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Methoxycarbonyl-D-Nle-Gly-Arg-pNA (p-nitroanilide) assay is a robust and sensitive method for measuring the activity of trypsin-like serine proteases and for screening potential inhibitors. This chromogenic substrate is particularly useful for enzymes involved in the coagulation cascade, such as Factor Xa (FXa) and Factor IXa (FIXa).[1] The principle of the assay is based on the enzymatic hydrolysis of the peptide substrate by the target protease, which cleaves the bond between arginine (Arg) and p-nitroaniline (pNA). This cleavage releases the chromophore pNA, resulting in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of color development. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Core Applications

-

High-Throughput Screening (HTS): The simplicity and compatibility with microplate formats make this assay ideal for screening large compound libraries to identify potential serine protease inhibitors.

-

Structure-Activity Relationship (SAR) Studies: It allows for the rapid evaluation of the potency of newly synthesized inhibitor analogs to guide lead optimization in drug discovery programs.

-

Enzyme Kinetics: The assay can be used to determine key kinetic parameters such as the Michaelis constant (Km) and maximal velocity (Vmax) for the enzyme-substrate interaction.

-

Mechanism of Inhibition Studies: By varying the concentrations of both the substrate and the inhibitor, it is possible to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Signaling Pathway and Assay Principle

The this compound assay directly measures the catalytic activity of a target serine protease. In the context of the coagulation cascade, Factor Xa is a critical enzyme that catalyzes the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. Inhibitors of Factor Xa are therefore important anticoagulants.

Caption: Diagram illustrating the enzymatic cleavage of the chromogenic substrate and its inhibition.

Experimental Protocols

Materials and Reagents

-

Enzyme: Human Factor Xa (recombinant)

-

Substrate: this compound

-

Inhibitor: Test compounds and a known reference inhibitor (e.g., Rivaroxaban)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing NaCl (e.g., 150 mM) and CaCl2 (e.g., 5 mM).

-

Solvent: 100% DMSO for dissolving compounds.

-

Microplates: 96-well, clear, flat-bottom plates.

-

Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm.

Preparation of Reagents

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 5 mM CaCl2 in deionized water. Adjust the pH to 8.0.

-

Enzyme Stock Solution: Reconstitute lyophilized Factor Xa in the assay buffer to a stock concentration (e.g., 1 µM). Aliquot and store at -80°C.

-

Substrate Stock Solution: Dissolve this compound in deionized water or a mixture of methanol and water (1:9) to a stock concentration (e.g., 10 mM). Store at -20°C.

-

Inhibitor Stock Solutions: Dissolve test compounds and the reference inhibitor in 100% DMSO to a high concentration (e.g., 10 mM).

Experimental Workflow for Inhibitor Screening

Caption: A stepwise workflow for the inhibitor screening assay.

Detailed Assay Protocol

-

Compound Plating:

-

Create a serial dilution of the test compounds and the reference inhibitor in a 96-well plate. Typically, an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is performed.

-

Include wells with DMSO only for the 100% activity control (no inhibition) and wells with a known potent inhibitor at a high concentration for the 0% activity control (maximal inhibition).

-

Transfer a small volume (e.g., 1 µL) of the compound dilutions to the final assay plate.

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of Factor Xa in the assay buffer at the desired final concentration (e.g., 5 nM).

-

Add the enzyme solution to each well of the assay plate containing the compounds. The final volume at this stage might be, for example, 50 µL.

-

Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the this compound substrate in the assay buffer. The final concentration should be at or near the Km value (approximately 0.8 mM for human Factor Xa) to ensure good sensitivity for competitive inhibitors.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells. The final assay volume could be, for example, 100 µL.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

-

-

Data Analysis:

-

For each well, determine the reaction rate (velocity, V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100 Where:

-

V_inhibitor is the rate in the presence of the test compound.

-

V_no_inhibitor is the rate of the 100% activity control (DMSO only).

-

V_blank is the rate of a control well with no enzyme.

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Data Presentation

The results of an inhibitor screening assay are typically summarized in a table that includes the compound identifier, the determined IC50 value, and any other relevant parameters such as the Hill slope and the R² value of the curve fit.

Table 1: Example of IC50 Determination for a Known Factor Xa Inhibitor

| Compound | Target | Assay Substrate | IC50 (nM) | Hill Slope | R² Value |

| Rivaroxaban | Factor Xa | Chromogenic pNA Substrate | 2.5 | 1.1 | 0.99 |

Note: The data presented here are representative values for the well-characterized Factor Xa inhibitor Rivaroxaban and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Troubleshooting and Considerations

-

Substrate Concentration: The choice of substrate concentration is critical. Using a concentration close to the Km is generally recommended for screening competitive inhibitors.

-

DMSO Tolerance: Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid significant effects on enzyme activity.

-

Compound Interference: Some test compounds may absorb light at 405 nm. It is important to run control wells with the compound but without the enzyme to correct for any background absorbance.

-

Assay Linearity: The reaction rate should be linear over the measurement period. If substrate depletion occurs, the time course will become non-linear. In such cases, use a shorter measurement time or a lower enzyme concentration.

-

Z'-factor: For high-throughput screening, the quality and robustness of the assay can be assessed by calculating the Z'-factor, which should ideally be > 0.5.

By following these detailed application notes and protocols, researchers can effectively utilize the this compound assay for the discovery and characterization of novel serine protease inhibitors.

References

Application Notes and Protocols for Methoxycarbonyl-D-Nle-Gly-Arg-pNA in Plasma-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate primarily utilized in plasma-based assays to determine the activity of specific coagulation factors, most notably Factor Xa (FXa). This document provides detailed application notes and protocols for its use, focusing on the chromogenic anti-Xa assay, a critical tool for monitoring anticoagulant therapies.

The principle of the assay involves the enzymatic cleavage of the peptide substrate by Factor Xa, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the activity of Factor Xa. In a clinical context, this substrate is integral to functional assays that measure the inhibitory effect of anticoagulants on FXa, providing crucial information for dose adjustment and therapeutic monitoring. While also a substrate for Factor IXa (FIXa) under specific in vitro conditions, its primary and most widespread application in plasma is related to FXa.

Principle of the Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is a functional, indirect measurement of anticoagulants that inhibit Factor Xa. The assay is performed by adding a known excess of Factor Xa to a plasma sample containing an anti-Xa anticoagulant (e.g., heparin, low molecular weight heparin, or direct oral anticoagulants). The anticoagulant in the plasma will inhibit a portion of the added Factor Xa. The residual, uninhibited Factor Xa then cleaves the this compound substrate, releasing the yellow-colored p-nitroaniline (pNA). The intensity of the color is inversely proportional to the concentration of the anti-Xa anticoagulant in the plasma sample.[1][2][3][4]

Signaling Pathway: The Intrinsic Pathway of Coagulation

The activation of Factor X is a critical convergence point for the intrinsic and extrinsic pathways of the coagulation cascade. The following diagram illustrates the intrinsic (contact activation) pathway leading to the formation of Factor Xa, the primary target enzyme for the chromogenic assay described herein.

Experimental Protocols

Chromogenic Anti-Xa Assay for Heparin Monitoring

This protocol is designed to measure the activity of unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) in human plasma.

1. Materials and Reagents:

-

This compound Substrate: Reconstitute according to the manufacturer's instructions to a final concentration of 1-3 mM.

-

Bovine Factor Xa: Reconstitute and dilute to a working concentration that provides a linear response in the assay.

-

Tris Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.4, containing a suitable stabilizer (e.g., 1% BSA).

-

Antithrombin (AT): May be included in the Factor Xa reagent or added separately, particularly if the plasma sample is suspected to have low AT levels.

-

Reaction Stop Solution: 20-50% Acetic Acid or 2% Citric Acid.

-

Patient and Control Plasma: Platelet-poor plasma collected in 3.2% sodium citrate.

-

Calibrators: Plasma calibrators with known concentrations of the specific heparin being measured.

-

96-well microplate

-

Microplate reader with a 405 nm filter

-

Incubator at 37°C

2. Specimen Collection and Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).

-

Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.

-

Carefully aspirate the plasma, avoiding the buffy coat, and transfer to a clean plastic tube.

-

If not assayed immediately, plasma can be stored at 2-8°C for up to 4 hours or frozen at -20°C or lower for longer periods. Thaw frozen samples rapidly at 37°C before use.

3. Assay Procedure (Kinetic Method):

-

Pre-warm all reagents and samples to 37°C.

-

In a 96-well microplate, add 50 µL of diluted patient plasma, control plasma, or calibrator.

-

Add 50 µL of the Factor Xa reagent to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-120 seconds) to allow for the inhibition of Factor Xa by the heparin-antithrombin complex.

-

Initiate the chromogenic reaction by adding 50 µL of the pre-warmed this compound substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 15 seconds for 2-5 minutes).

-

The rate of pNA formation (ΔOD/min) is calculated from the linear portion of the kinetic curve.

4. Assay Procedure (Endpoint Method):

-

Follow steps 1-4 of the kinetic method.

-

Initiate the chromogenic reaction by adding 50 µL of the pre-warmed this compound substrate solution to each well.

-

Incubate at 37°C for a fixed period (e.g., 3-10 minutes).

-

Stop the reaction by adding 50 µL of the stop solution.

-

Read the absorbance at 405 nm.

-

A blank reading (reagents without plasma) should be subtracted from all sample readings.

5. Data Analysis:

-

Construct a calibration curve by plotting the known concentrations of the heparin calibrators against their corresponding ΔOD/min (kinetic) or final absorbance (endpoint). The relationship will be inverse.

-

Determine the heparin concentration in the patient and control samples by interpolating their results from the calibration curve.

Experimental Workflow Diagram

Data Presentation

Quantitative Data Summary

| Parameter | Value | Enzyme | Conditions | Reference |

| Km | ~0.8 mM | Human Factor Xa | Purified system | [5] |

| Km | 3.62 mM | Factor IXa | In the presence of 33% ethylene glycol, pH 7.4 | [6] |

Therapeutic Ranges for Anticoagulants using Anti-Xa Assay

| Anticoagulant | Therapeutic Range (anti-Xa IU/mL) | Dosing Regimen |

| Unfractionated Heparin (UFH) | 0.3 - 0.7 | Continuous IV infusion |

| Low-Molecular-Weight Heparin (LMWH) | 0.5 - 1.2 | Prophylactic or Therapeutic doses |

| Rivaroxaban | Drug-specific calibration required (ng/mL) | Varies |

| Apixaban | Drug-specific calibration required (ng/mL) | Varies |

Note: Therapeutic ranges can vary between institutions and patient populations. Direct oral anticoagulant (DOAC) monitoring requires drug-specific calibrators and is not standardized in the same way as heparin monitoring.[7][8]

Applications in Research and Drug Development

-

Monitoring of Anticoagulant Therapy: The primary clinical application is the monitoring of heparin, LMWH, and DOACs to ensure therapeutic efficacy and minimize bleeding risk.[3][7]

-

Drug Discovery and Development: This assay is crucial for the preclinical and clinical development of new anticoagulant drugs that target Factor Xa. It allows for the determination of potency (IC50) and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

-

Assessment of Antithrombin Deficiency: The chromogenic anti-Xa assay can be adapted to measure antithrombin activity in plasma. In this variation, the patient's plasma is the source of antithrombin, and the degree of Factor Xa inhibition is proportional to the antithrombin activity.[2][9][10]

-

Research on Coagulation Disorders: The assay can be used in research settings to investigate hyper- or hypo-coagulable states by measuring the overall plasma anti-Xa activity or the effect of specific inhibitors.

Quality Control and Troubleshooting

-

Controls: Always include normal and abnormal (high and low) control plasmas with each assay run to ensure the validity of the results.

-

Calibration Curve: A new calibration curve should be generated for each batch of reagents or each new assay run.

-

Interferences: Hemolysis, icterus, and lipemia can interfere with spectrophotometric readings. Certain plasma components or other medications may also affect the assay. For example, in the presence of a direct oral anticoagulant, the anti-Xa assay for heparin will be falsely elevated.[3][8]

-

Platelet Contamination: Inadequately prepared platelet-poor plasma can lead to the release of platelet factor 4 (PF4), which neutralizes heparin and can lead to an underestimation of its activity.[7]

References

- 1. Anti-Xa Assays [practical-haemostasis.com]

- 2. Antithrombin Assays [practical-haemostasis.com]

- 3. acforum-excellence.org [acforum-excellence.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Factor Xa chromogenic substrate MeOC-Nle-Gly-Arg-pNA Sigma [sigmaaldrich.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]

- 9. Measurement of antithrombin activity by thrombin-based and by factor Xa-based chromogenic substrate assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nodia.com [nodia.com]

Measuring Enzyme Kinetics with Methoxycarbonyl-D-Nle-Gly-Arg-pNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic chromogenic substrate widely utilized in the study of serine proteases. Its specific amino acid sequence allows for the sensitive and specific measurement of the enzymatic activity of key enzymes in the coagulation cascade, such as Factor Xa (FXa) and Factor IXa (FIXa), as well as the digestive enzyme trypsin. Upon cleavage by the target enzyme at the carboxyl side of the arginine residue, the chromophore p-nitroaniline (pNA) is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This property makes it an invaluable tool for determining enzyme kinetics, screening for inhibitors, and characterizing the mechanism of action of novel drug candidates.

This document provides detailed application notes and protocols for the use of this compound in measuring the kinetics of Factor Xa, Factor IXa, and trypsin.

Principle of the Assay

The enzymatic reaction is based on the hydrolysis of the amide bond between arginine and p-nitroaniline in the substrate by a serine protease. The release of the yellow-colored p-nitroaniline leads to an increase in absorbance at 405 nm, which can be continuously monitored.

Caption: Enzymatic cleavage of the chromogenic substrate.

Quantitative Data Summary

The following table summarizes the known kinetic parameters for the interaction of this compound with Factor Xa and Factor IXa. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and the presence of cofactors).

| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Constant (kcat) | Specificity Constant (kcat/Km) |

| Human Factor Xa | ~0.8 mM[1] | Data not available | Data not available |

| Factor IXa | 3.62 mM (in the presence of 33% ethylene glycol)[2] | Data not available | Data not available |

| Trypsin | Data not available | Data not available | Data not available |

Experimental Protocols

General Considerations

-

Reagent Preparation: All reagents should be of high purity. Prepare stock solutions in appropriate solvents and store them under recommended conditions. The substrate is typically dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.

-

Temperature Control: Serine protease activity is highly dependent on temperature. It is crucial to maintain a constant temperature (typically 37°C) throughout the experiment using a temperature-controlled microplate reader or water bath.

-

Initial Velocity Measurement: To accurately determine kinetic parameters, it is essential to measure the initial reaction velocity (V₀). This is the linear phase of the reaction where substrate concentration is not yet limiting.

-

Controls: Include appropriate controls in your experiments, such as a blank (no enzyme) to account for non-enzymatic substrate hydrolysis and a positive control (enzyme with no inhibitor).

Protocol 1: Determination of Km and Vmax for Factor Xa

This protocol describes the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Factor Xa using this compound.

Materials:

-

Human Factor Xa

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of substrate dilutions: Prepare a range of concentrations of this compound in the assay buffer. A typical range would be from 0.1 to 5 times the expected Km (e.g., 0.1 mM to 4 mM).

-

Add substrate to the microplate: Pipette a fixed volume (e.g., 50 µL) of each substrate dilution into the wells of the microplate.

-

Pre-warm the plate: Incubate the microplate at 37°C for 5-10 minutes to allow the substrate solutions to reach the desired temperature.

-

Initiate the reaction: Add a fixed concentration of Factor Xa (e.g., 50 µL of a 10 nM solution) to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable period (e.g., 10-20 minutes).

-

Monitor absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

-